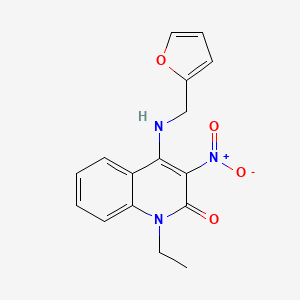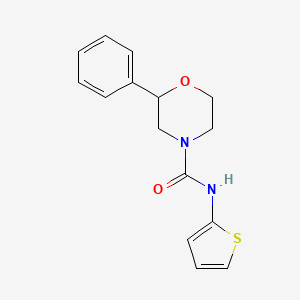
2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide” is a complex organic compound that contains a morpholine ring, a phenyl group, and a thiophene ring . Morpholine is a common motif in many pharmaceuticals and biologically active compounds . Thiophene is a five-membered ring with one sulfur atom, and it’s an essential heterocyclic compound with various applications .
Synthesis Analysis
The synthesis of similar compounds often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by 1H NMR and 13C NMR spectra, as is common for many organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the morpholine ring might undergo reactions typical for amines and ethers, while the thiophene ring might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the morpholine ring might increase its solubility in water, while the thiophene ring might contribute to its aromaticity .
Scientific Research Applications
Enzyme Inhibition and Molecular Docking
A study synthesized a series of thiophene-based heterocyclic compounds, including derivatives similar to 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide, and evaluated their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The compounds exhibited significant enzyme inhibition, particularly against AChE, BChE, and GST, with molecular docking studies revealing strong interactions at the enzyme active sites and good binding affinities, indicating potential use as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial Activity
Various studies have reported the synthesis and antimicrobial evaluation of thiophene-based carboxamide derivatives. These compounds have shown promising antibacterial and antifungal activities against multiple microbial strains, suggesting their potential application as antimicrobial agents in medical research and treatment (Zaki, El-Dean, Radwan, & Ammar, 2020), (Talupur, Satheesh, & Chandrasekhar, 2021), (Marvadi et al., 2020).
Synthesis and Structural Analysis
Several studies have focused on the synthesis of thiophene-based carboxamide derivatives and their structural analysis through methods such as X-ray crystallography and spectroscopy. These compounds have been synthesized through various chemical reactions, highlighting the diverse methodologies in synthetic chemistry applicable to compounds like this compound (Dyachenko & Vovk, 2012), (Lu et al., 2017).
Anticancer Activity
Compounds structurally related to this compound have shown anticancer activity against various cancer cell lines. The synthesis and evaluation of these compounds in cancer research suggest their potential role as anticancer agents, contributing to the development of new therapeutic options (Ji et al., 2018).
Future Directions
properties
IUPAC Name |
2-phenyl-N-thiophen-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(16-14-7-4-10-20-14)17-8-9-19-13(11-17)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHCOUQFLOOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)
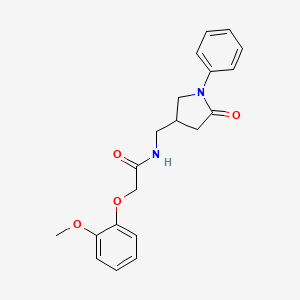
![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

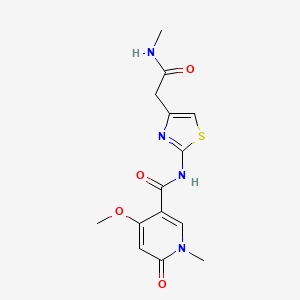
![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2636154.png)
![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)

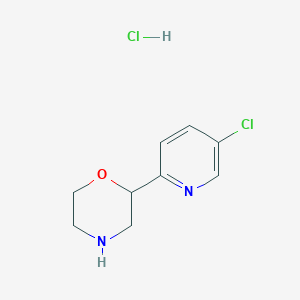
![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636160.png)
